![molecular formula C14H14N4O2 B2577810 Pyridin-4-yl(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034556-92-6](/img/structure/B2577810.png)
Pyridin-4-yl(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyridin-4-yl(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a compound that contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities . It has been used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis process is environmentally friendly and suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrodinyl group attached to the 4-position of pyridine . The planarity of this heterocyclic system is essential to maintain the protein kinase inhibitory potency in this series .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
A study by Sharma et al. (2012) focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the compound . The research demonstrated its elimination through both metabolism and renal clearance, with significant findings on its absorption and metabolic pathways, suggesting potential applications in diabetes treatment (Sharma et al., 2012).
Synthesis and Chemical Behavior
The synthesis and chemical behavior of related compounds have been explored, illustrating the potential for creating novel chemical entities with specific properties. For example, the work by Sambaiah et al. (2017) on synthesizing novel fused chromone–pyrimidine hybrids and Oliveira Udry et al. (2014) on stereospecific synthesis of pyrrolidines offer insights into methodologies that could be applied to similar compounds for various scientific applications (Sambaiah et al., 2017); (Oliveira Udry et al., 2014).
Formulation Development
Burton et al. (2012) investigated a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound, which could be relevant for enhancing the bioavailability of similar compounds in therapeutic applications (Burton et al., 2012).
Antimicrobial and Anticancer Potential
Research on organotin(IV) complexes by Singh et al. (2016) and novel pyrazole derivatives by Hafez et al. (2016) highlighted the antimicrobial and anticancer potential of compounds with structures related to Pyridin-4-yl(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone. These studies indicate the promise of such compounds in developing new therapeutic agents (Singh et al., 2016); (Hafez et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridin-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-2-7-15-8-3-11)18-9-4-12(10-18)20-14-16-5-1-6-17-14/h1-3,5-8,12H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKWPWQMBGKMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.